2-Iodooxazole

Descripción

Significance of Oxazole (B20620) Core in Organic Synthesis and Medicinal Chemistry

The oxazole scaffold is a cornerstone in the design and synthesis of a multitude of organic molecules. Its presence is noted in a wide array of compounds that exhibit significant biological activity, making it a focal point for research in medicinal chemistry and drug discovery. tandfonline.combohrium.com The unique electronic properties and structural rigidity of the oxazole ring allow it to interact with biological targets with high specificity. tandfonline.com

Oxazole as a Privileged Scaffold in Biologically Active Molecules

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. temple.edu The oxazole ring system is considered one such scaffold due to its prevalence in a variety of biologically active compounds. temple.eduresearchgate.net Its ability to act as a bioisostere for other functionalities, such as amides and esters, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. rsc.org This versatility has led to the incorporation of the oxazole motif in molecules targeting a wide range of receptors and enzymes. tandfonline.comresearchgate.net

Table 1: Examples of Biologically Active Molecules Containing the Oxazole Scaffold

| Compound | Biological Activity |

| Mubritinib | Protein kinase inhibitor chemrxiv.org |

| Phenoxan | Antimicrobial agent chemrxiv.org |

| Streptochlorin | Natural product with biological activity chemrxiv.org |

| Martefragin A | Lipid peroxidation inhibitor chemrxiv.org |

Relevance in Natural Product Synthesis

The oxazole ring is a recurring structural motif in a diverse range of natural products isolated from marine and terrestrial organisms. eurekaselect.com These natural products often exhibit potent biological activities, including antifungal, antiviral, and antitumor properties. eurekaselect.comnih.gov The synthesis of these complex natural products presents a significant challenge to organic chemists, and the development of methods for the construction of the oxazole core is a key aspect of these synthetic endeavors. pitt.edupitt.edu The presence of the oxazole moiety in these molecules is often crucial for their biological function. researchgate.net

Table 2: Examples of Oxazole-Containing Natural Products

| Natural Product | Source | Noted Biological Activity |

| Bengazoles | Marine sponges | Antifungal nih.gov |

| Leucascandrolide A | Marine sponges | Antitumor pitt.edu |

| Disorazole C1 | Myxobacterium | Antitumor pitt.edu |

| Diazonamide A | Marine ascidian | Antitumor |

| Hennoxazole A | Marine sponge | Antiviral eurekaselect.com |

Applications in Drug Discovery and Development

The significance of the oxazole scaffold is underscored by its presence in several clinically approved drugs. tandfonline.comrsc.orgirjmets.com These drugs are used to treat a variety of conditions, including bacterial infections and inflammatory diseases. irjmets.comresearchgate.net The oxazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its effectiveness as a pharmacophore. rsc.org Consequently, the oxazole nucleus continues to be a popular and valuable component in the design of new therapeutic agents. bohrium.comsemanticscholar.org

Table 3: Selected FDA-Approved Drugs Containing an Oxazole Moiety

| Drug Name | Therapeutic Use |

| Linezolid | Antibacterial researchgate.net |

| Oxaprozin | Anti-inflammatory tandfonline.comrsc.org |

| Furazolidone | Antibacterial researchgate.netirjmets.com |

| Toloxatone | Antidepressant researchgate.net |

| Ditazole | Anti-platelet agent researchgate.net |

Unique Reactivity Profile of Halogenated Oxazoles

The introduction of a halogen atom onto the oxazole ring dramatically influences its chemical reactivity, providing a handle for a wide range of chemical transformations. These halogenated oxazoles, particularly iodo- and bromooxazoles, are key intermediates in the synthesis of more complex substituted oxazoles through various cross-coupling reactions. researchgate.netohiolink.edu

Role of Iodine Substituent in Chemical Transformations

The iodine substituent in 2-iodooxazole plays a crucial role in its reactivity. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution and cross-coupling reactions. vulcanchem.com This enhanced reactivity allows 2-iodooxazoles to participate in a variety of powerful bond-forming reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. researchgate.netpsu.edu These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular structures from simpler precursors. The use of 2-iodooxazoles as substrates in these reactions has been instrumental in the synthesis of a range of functionalized oxazole derivatives. researchgate.netbris.ac.uk

Comparison with Other Halogenated Oxazoles (e.g., Bromooxazoles)

In the family of halogenated oxazoles, the nature of the halogen atom significantly impacts the compound's reactivity. While both 2-bromooxazoles and 2-iodooxazoles are valuable synthetic intermediates, 2-iodooxazoles are generally more reactive. This difference in reactivity stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. As a result, oxidative addition to a metal catalyst, a key step in many cross-coupling reactions, occurs more readily with 2-iodooxazoles. vulcanchem.com This often allows reactions involving 2-iodooxazoles to proceed under milder conditions and with higher yields compared to their bromo- counterparts. However, 4-bromooxazoles are also effective substrates for Suzuki-Miyaura coupling reactions. orgsyn.org The choice between an iodo- or bromooxazole in a synthetic strategy often depends on the desired reactivity and the specific reaction conditions.

Table 4: General Reactivity Comparison of Halogenated Oxazoles in Cross-Coupling Reactions

| Halogenated Oxazole | General Reactivity | Common Applications |

| This compound | High | Suzuki-Miyaura, Stille, Sonogashira, Negishi coupling researchgate.netbris.ac.uk |

| 2-Bromooxazole | Moderate to High | Suzuki-Miyaura, Sonogashira, Stille coupling researchgate.net |

| 4-Bromooxazole | Good | Suzuki-Miyaura coupling orgsyn.org |

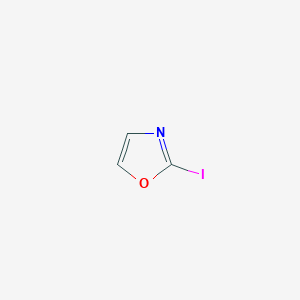

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXCSHIEHGEJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877614-97-6 | |

| Record name | 2-iodo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodooxazole and Its Derivatives

Direct Iodination Strategies

Direct iodination of the oxazole (B20620) ring presents a straightforward approach to 2-iodooxazole. However, the regioselectivity of this reaction is a critical aspect that needs to be carefully controlled. The oxazole ring has multiple positions susceptible to electrophilic attack and metalation, primarily the C2, C4, and C5 positions.

Regioselective Metalation/Iodination Approaches

Metalation followed by iodination is a powerful and commonly employed strategy for the regioselective synthesis of iodooxazoles. This method relies on the deprotonation of a specific carbon on the oxazole ring using a strong base, followed by quenching the resulting lithio- or other metalated-oxazole intermediate with an iodine source. The choice of base, solvent, temperature, and substituents on the oxazole ring all play crucial roles in determining the site of metalation and, consequently, the position of iodination.

Temperature has a significant influence on the regioselectivity of oxazole iodination, particularly when competing metalation sites are present. It is established that the deprotonation of oxazoles at the C2 position can lead to an equilibrium between the 2-lithiooxazole and its ring-opened acyclic tautomer. orgsyn.org This equilibrium is temperature-dependent and can affect the final product distribution.

For instance, in the synthesis of certain diiodinated oxazoles, dilithiation followed by iodination has been shown to be temperature-sensitive. Lower temperatures, such as -78°C, generally favor the formation of the thermodynamically more stable lithiated species, which can lead to a specific regioisomer upon iodination.

One study demonstrated the selective lithiation and iodination of a common indole-oxazole fragment to yield either 2,4-diiodinated or 2-iodinated oxazoles, highlighting the controllable nature of the reaction. researchgate.net In another example, metalation with lithium hexamethyldisilazide (LiHMDS) at -78°C followed by the addition of iodine at the same temperature resulted in the 4-iodo derivative as the major product. researchgate.net

The choice of base and iodine source is critical for optimizing the yield and regioselectivity of the metalation/iodination sequence. Strong, non-nucleophilic bases are typically required to achieve efficient deprotonation of the oxazole ring.

Commonly used bases include:

n-Butyllithium (nBuLi): A widely used organolithium reagent for the deprotonation of various heterocycles, including oxazoles.

Lithium diisopropylamide (LDA): A strong, non-nucleophilic base often used to avoid unwanted side reactions.

Lithium hexamethyldisilazide (LiHMDS): Another bulky, non-nucleophilic base that can provide high regioselectivity. researchgate.netmdpi.com

The selection of the iodine source is also important. Elemental iodine (I₂) is a common and effective electrophile for quenching the lithiated oxazole intermediate. Other iodine sources like N-iodosuccinimide (NIS) can also be employed.

Research has shown that the combination of a specific base and iodine source can be tailored to achieve the desired outcome. For example, the use of LiHMDS as the base followed by quenching with iodine has been successfully employed in the synthesis of this compound derivatives. mdpi.com

Table 1: Reagents for Regioselective Metalation/Iodination of Oxazoles

| Base | Iodine Source | Position of Iodination | Reference |

| n-Butyllithium (nBuLi) | Iodine (I₂) | C2 | researchgate.net |

| Lithium diisopropylamide (LDA) | Iodine (I₂) | C4 | researchgate.net |

| Lithium hexamethyldisilazide (LiHMDS) | Iodine (I₂) | C2 or C4 | researchgate.netmdpi.com |

| Lithium tert-butoxide (LiOtBu) with 1,10-phenanthroline | Iodine (I₂) | C2 | researchgate.net |

Influence of Temperature on Regioselectivity (e.g., C2 vs. C4 Iodination)

Electrophilic Aromatic Iodination Attempts

While metalation/iodination is a robust method, direct electrophilic aromatic iodination of the oxazole ring has also been explored. However, this approach is often less regioselective and can lead to a mixture of products or low yields. researchgate.net The C5 position of the oxazole ring is generally the most susceptible to electrophilic attack. vulcanchem.com

Attempts to achieve 4-iodo substitution via electrophilic aromatic iodination using various electrophiles such as N-iodosuccinimide (NIS), iodine with acid, and iodine monochloride (ICl) have resulted in very low yields of the desired product. researchgate.net This suggests that for controlled iodination at positions other than C5, metalation-based strategies are generally superior.

Indirect Synthetic Routes

Indirect methods provide alternative pathways to 2-iodooxazoles, often involving the construction of the iodo-substituted ring from acyclic precursors or the conversion of another functional group on a pre-formed oxazole ring.

Via Functional Group Interconversion

A valuable indirect route to 2-iodooxazoles involves the functional group interconversion of other 2-substituted oxazoles. A particularly effective method is the Sandmeyer-type reaction, which utilizes a 2-aminooxazole precursor. bris.ac.uk

The process begins with a 2-aminooxazole derivative, which can be synthesized through various methods. This amino group is then diazotized, typically using a nitrite (B80452) source such as sodium nitrite in the presence of an acid, to form a diazonium salt. bris.ac.ukwikipedia.org Subsequent treatment of this diazonium salt with an iodide source, such as potassium iodide or diiodomethane, leads to the displacement of the diazonium group and the formation of the this compound. bris.ac.ukwikipedia.org This method offers a reliable way to introduce an iodine atom specifically at the C2 position.

For example, ethyl this compound-4-carboxylate has been prepared on a multigram scale from the corresponding 2-aminooxazole-4-carboxylate via diazotization followed by iodide displacement. bris.ac.uknih.gov This this compound derivative then serves as a versatile synthon for further chemical transformations. bris.ac.uk

Synthesis from Precursor Oxazoles (e.g., 2-Aminooxazoles)

A common and effective method for the synthesis of 2-iodooxazoles involves the use of 2-aminooxazoles as starting materials. This transformation is typically achieved through a Sandmeyer-type reaction. The 2-aminooxazole is first diazotized, and the resulting diazonium salt is then displaced by iodide.

For instance, ethyl this compound-4-carboxylate can be prepared on a multigram scale from ethyl 2-aminooxazole-4-carboxylate. This process involves the condensation of urea (B33335) and ethyl bromopyruvate to yield the 2-aminooxazole precursor, which is then subjected to diazotization followed by iodide displacement to furnish the desired this compound derivative. bris.ac.uk This method has been utilized in the total synthesis of natural products like neopeltolide, where iodo-oxazole 6 was synthesized from ethyl 2-aminooxazole-4-carboxylate using modified Sandmeyer reaction conditions, albeit in a 25% yield. nih.gov

The synthesis of N,4-disubstituted 2-aminooxazoles has also been explored, which can then potentially be converted to their 2-iodo counterparts. nih.gov While the Hantzsch protocol is effective for 2-aminothiazole (B372263) synthesis, it has not been successful for preparing 2-aminooxazoles from N-substituted ureas. nih.gov

Novel Catalyst-Mediated Approaches

Recent advancements in catalysis have led to the development of novel methods for the synthesis of oxazoles, which can be extended to the preparation of iodooxazoles. Iodine-catalyzed reactions have emerged as a green and efficient approach. For example, an iodine-catalyzed tandem oxidative cyclization has been developed for the synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org In these reactions, iodine often acts as a catalyst in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.netnih.gov

Furthermore, metal-free, iodine(III)-catalyzed [2 + 2 + 1] cycloaddition-type reactions of alkynes, nitriles, and an oxygen source have been developed for the regioselective synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org These catalyst-mediated approaches offer milder reaction conditions and broader substrate scope compared to traditional methods.

Synthesis of Substituted 2-Iodooxazoles

The synthesis of substituted 2-iodooxazoles is of great importance as these compounds serve as versatile building blocks in organic synthesis.

Ethyl this compound-4-carboxylate is a key synthetic intermediate. Its preparation from ethyl 2-aminooxazole-4-carboxylate via a Sandmeyer-type reaction has been a crucial step in the total synthesis of the cytotoxic marine macrolide enigmazole A. bris.ac.uknih.gov In this synthesis, the ethyl this compound-4-carboxylate is converted into an oxazol-2-ylzinc reagent through direct metalation with zinc. bris.ac.uknih.govresearchgate.net This organozinc reagent then participates in a Negishi-type coupling reaction, demonstrating the synthetic utility of the iodo-oxazole. bris.ac.uknih.govresearchgate.netacs.org The ability to prepare this iodooxazole on a multigram scale underscores its practical importance in complex molecule synthesis. bris.ac.uk

Diiodinated oxazoles, such as 2,4-diiodooxazole (B1326457), are also valuable synthetic intermediates. The synthesis of these compounds can be achieved through the sequential iodination of an oxazole core. For example, in the total synthesis of breitfussin A and B, selective lithiation and subsequent iodination of an indole-oxazole fragment can provide either 2,4-diiodinated or 2-iodinated oxazoles depending on the reaction conditions. acs.org Specifically, a second lithiation/iodination of a 4-iodo oxazole derivative yielded the 2,4-diiodo compound in a 65% isolated yield. acs.org Another approach involves the C-4 iodination of 5-substituted oxazoles, though this can sometimes lead to the formation of 2-iodooxazoles and 2,4-diiodooxazoles as byproducts. orgsyn.org

Table 1: Synthesis of Diiodinated Oxazoles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

The synthesis of this compound-4-carboxylic acid provides another important building block for organic synthesis. While direct synthesis methods are not extensively detailed in the provided context, it can be inferred that this compound could be prepared by the hydrolysis of its corresponding ester, ethyl this compound-4-carboxylate. The synthesis of oxazole-4-carboxylic acid derivatives, in general, has been a subject of interest, with methods developed to create fluorescent derivatives. researchgate.net

Reactivity and Mechanistic Studies of 2 Iodooxazole

Halogen Dance Rearrangement Reactions

The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This reaction is driven by the formation of a thermodynamically more stable anionic intermediate. wikipedia.org While much of the foundational work on iodooxazole halogen dance has focused on the rearrangement of 5-iodooxazoles to 4-iodooxazoles, the principles and mechanisms are pertinent to understanding the potential reactivity of 2-iodooxazole under similar basic conditions. researchgate.netthieme-connect.de

Lithium diisopropylamide (LDA) has been identified as an effective base for initiating the halogen dance rearrangement in iodooxazoles. researchgate.netthieme-connect.de In a study on 2-(butylsulfanyl)-5-iodooxazole, treatment with 1.5 equivalents of LDA in tetrahydrofuran (B95107) (THF) at -78 °C resulted in a mixture of the rearranged 4-iodo product and a reduced, de-iodinated oxazole (B20620). researchgate.net The reaction is sensitive to the choice of base, with other bases like potassium hexamethyldisilazide (KHMDS) and sodium hexamethyldisilazide (NaHMDS) failing to promote the reaction under similar conditions. researchgate.net

Table 1: Effect of Various Bases on Halogen Dance of 2-(Butylsulfanyl)-5-iodooxazole

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results (Isolated Yields) | Reference |

|---|---|---|---|---|---|---|

| 1 | LDA | 1.5 | THF | -78 | 4-iodo product (35%), reduced oxazole (31%) | researchgate.net |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction | researchgate.net |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction | researchgate.net |

| 4 | KDA | 1.5 | THF | -78 | 4-iodo product (46%), reduced oxazole (54%) | researchgate.net |

| 5 | n-BuLi | 1.0 | THF | -78 | Reduced oxazole (98%) | researchgate.net |

Mechanistic Pathways of Halogen Dance in Iodooxazoles

Metalation and Subsequent Functionalization

Direct metalation of the oxazole ring, particularly via lithium-halogen exchange with iodo-substituted precursors, is a powerful strategy for creating nucleophilic centers that can be trapped with various electrophiles. This approach allows for regiocontrolled functionalization of the heterocyclic core.

2-Lithiooxazoles are valuable reaction intermediates, often generated from the corresponding 2-iodo or 2-bromooxazoles via lithium-halogen exchange using organolithium reagents like n-butyllithium. derpharmachemica.com These intermediates are highly reactive nucleophiles. scribd.com However, a significant challenge in their application is their propensity to undergo electrocyclic ring opening to form acyclic enolate species. derpharmachemica.comrsc.org This ring-opening is a competing pathway that can diminish the yield of the desired substitution product. Despite this instability, 2-lithiooxazoles can be effectively trapped with electrophiles, especially if the reaction is performed at low temperatures. For instance, the generation of a 2-lithiooxazole followed by quenching with iodine has been used as a method to functionalize the oxazole ring. derpharmachemica.comacs.org

Strategic metalation allows for precise control over the position of functionalization on the oxazole ring. While direct deprotonation often occurs at the most acidic C-H bond, the use of a pre-existing iodo group directs the lithiation to that specific carbon via lithium-iodine exchange. This strategy has been exploited to achieve selective functionalization at either the C2 or C4 positions. acs.org

In a notable example, the metalation of an indole-oxazole scaffold with lithium hexamethyldisilazide (LiHMDS) followed by iodination demonstrated a remarkable temperature-dependent regioselectivity. acs.org Performing the final iodination step at -78 °C favored the formation of the 4-iodooxazole (B3223780), whereas raising the temperature to -40 °C before adding iodine resulted predominantly in the 2-iodo derivative. acs.org This control allows for the selective synthesis of different isomers from a common precursor, highlighting the synthetic utility of regiocontrolled lithiation. acs.org A second lithiation/iodination sequence on the isolated 4-iodooxazole can then be used to produce the 2,4-diiodooxazole (B1326457). acs.org

Table 2: Temperature-Dependent Regiocontrolled Iodination of an Indole-Oxazole Intermediate

| Base | Iodination Temperature | Major Product | Isolated Yield | Minor Product | Reference |

|---|---|---|---|---|---|

| LiHMDS (3 equiv) | -78 °C | 4-Iodooxazole | 60% | 2,4-Diiodooxazole | acs.org |

| LiHMDS (3 equiv) | -40 °C | This compound | 65% | 2,4-Diiodooxazole | acs.org |

2-Lithiooxazoles as Intermediates

Cross-Coupling Reactions Involving this compound

This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules containing the oxazole moiety. Its reactivity at the C2 position makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of natural products and other biologically active compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the context of this compound, this reaction provides an efficient route to introduce alkyl and aryl groups at the 2-position of the oxazole ring.

An efficient synthesis for 2-alkyl substituted oxazoles has been developed utilizing the Suzuki cross-coupling reaction. researchgate.net This method involves the treatment of various alkyl iodides with 9-methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-BBN), followed by an in-situ palladium-catalyzed reaction with 2-iodooxazoles. researchgate.net This approach has been shown to produce 2-alkyl substituted oxazoles in good to excellent yields. researchgate.net A notable application of this methodology is the regioselective C2-alkylation of 2,4-di-iodooxazole. researchgate.net

Detailed research findings have demonstrated the utility of this reaction in various synthetic strategies. For instance, catalyst-controlled regioselective Suzuki couplings have been achieved at both positions of dihalooxazoles, allowing for the selective arylation at either the C2 or C4 position by choosing the appropriate palladium catalyst. acs.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling for the Synthesis of 2-Alkyl-oxazoles

| This compound Derivative | Alkylating Agent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | 9-Alkyl-9-BBN | Pd(dppf)Cl₂ | 2-Alkyl-oxazole | Good to Excellent | researchgate.net |

| 2,4-Diiodooxazole | 9-Alkyl-9-BBN | Pd(dppf)Cl₂ | 2-Alkyl-4-iodooxazole | Not Specified | researchgate.net |

This table is generated based on the available data and serves as a representative illustration.

The Suzuki-Miyaura coupling is also instrumental in the synthesis of poly-oxazole structures, such as bis- and tris-oxazoles, which are common motifs in marine natural products. An iterative two-step strategy has been developed for the synthesis of C2-C4' linked poly-oxazoles. researchgate.net This process involves a TBS-iodine exchange reaction followed by a Suzuki-Miyaura cross-coupling reaction with an oxazolylboronate, allowing for the addition of a bis-oxazole unit in each iteration. researchgate.net This method has been successfully applied to synthesize bis-, tris-, tetrakis-, pentakis-, and hexakis-oxazoles. researchgate.net

Microwave-assisted Suzuki-Miyaura cross-coupling has been shown to be particularly effective for generating bis- and tris-oxazoles. psu.edu The reaction between an oxazole-4-ylboronate and a 2-iodo-oxazole derivative under microwave irradiation at 150°C resulted in good to excellent yields of bis-oxazoles, with a significant reduction in reaction time compared to conventional heating. psu.edu Furthermore, a regioselective Suzuki-Miyaura cross-coupling of 2,4-dihalooxazoles, followed by a Stille coupling, provides a convergent route to trisoxazoles in high yields. acs.orgignited.in

Table 2: Synthesis of Poly-oxazoles via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxazole-4-ylboronate | 2-Iodo-oxazole derivative | Pd₂(dba)₃ / PCy₃ | Bis-oxazole | Good to Excellent | psu.edu |

| 2,4-Dihalooxazole | Arylboronic acid | Not Specified | 2-Aryl-4-halooxazole | High | acs.orgignited.in |

This table is generated based on the available data and serves as a representative illustration.

Formation of 2-Alkyl-oxazoles

Negishi-Type Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and is a valuable tool in the functionalization of heterocycles like oxazole.

A key step in the Negishi-type coupling involving this compound is the generation of the corresponding oxazol-2-ylzinc reagent. This is typically achieved through direct zinc insertion into the carbon-iodine bond of a this compound derivative. For example, in the total synthesis of enigmazole A, an oxazol-2-ylzinc reagent was formed directly from ethyl this compound-4-carboxylate by zinc insertion. bris.ac.ukresearchgate.netmdpi.comnih.govacs.org This reagent was then used in a subsequent Negishi coupling. bris.ac.ukresearchgate.netmdpi.comnih.govacs.org The preparation and use of an oxazol-2-ylzinc reagent by direct Zn⁰ insertion has been reported as a novel and efficient method. bris.ac.uk

The reaction conditions for the generation of the zinc reagent can be critical. For instance, the transformation of ethyl this compound-4-carboxylate into the oxazol-2-yl zincate was achieved under Knochel conditions using zinc and lithium chloride in THF. bris.ac.uk This method allows for the preparation of multigram quantities of the desired coupled product. bris.ac.uk

Sonogashira Cross-Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction is highly effective for the formation of C(sp²)-C(sp) bonds and has been applied to the alkynylation of 2-iodooxazoles.

The Sonogashira reaction has been successfully employed to functionalize the 4- or 5-position of 4- or 5-halogenated 2-butylthiooxazoles. researchgate.net In a broader context of oxazole chemistry, the Sonogashira coupling of this compound derivatives provides a direct route to 2-alkynyl-oxazoles. This methodology is a key step in the synthesis of various substituted oxazoles. For instance, the synthesis of 2,4- and 2,5-disubstituted oxazoles has been achieved through an iterative cross-coupling approach that begins with a Sonogashira reaction at the iodo-substituted position of a 2-(butylthio)iodooxazole. ohiolink.edu

Stille Cross-Coupling

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide, catalyzed by a palladium complex. numberanalytics.compsu.edu this compound serves as a viable electrophilic partner in such couplings. The general mechanism for the Stille coupling involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. psu.edu

In a specific application, a this compound derivative was successfully coupled with tributyl(vinyl)tin (B143874). mdpi.com This reaction demonstrates the utility of 2-iodooxazoles in constructing more complex molecules containing vinylated oxazole moieties. The reaction proceeded to yield the corresponding 2-vinyloxazole, which could be further functionalized. mdpi.com While the Stille reaction is a powerful tool, a limitation can be the toxicity of the organotin reagents and the challenge of removing tin byproducts from the final products. harvard.edu

Table 1: Stille Cross-Coupling of a this compound Derivative

| Electrophile | Organostannane | Catalyst | Product | Yield | Reference |

| This compound derivative | Tributyl(vinyl)tin | Not specified | 2-Vinyloxazole derivative | Not specified | mdpi.comnih.gov |

| 5-Stannyl-2-phenylsulfonyl-1,3-oxazole | (Z)-iodide | Pd(PPh₃)₄, LiCl, CuCl | 2,5-Disubstituted oxazole | 90% | nih.gov |

Note: The table includes an example of a Stille coupling where an iodo-alkene is coupled with a stannyl-oxazole, demonstrating the versatility of this reaction with oxazole derivatives.

Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, provide a valuable method for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl heterocycles. organic-chemistry.orgresearchgate.net These reactions are often favored for their lower cost compared to palladium-catalyzed alternatives. psu.edu The mechanism of copper-catalyzed N-arylation is thought to involve the formation of a copper(I) acetylide or a related organocopper intermediate, which then undergoes reaction with the amine. organic-chemistry.orgmdpi.com The use of ligands, such as phenanthroline derivatives, can significantly enhance the efficiency of these couplings. nih.gov

Research has shown that this compound derivatives can effectively undergo C-N coupling. For instance, the coupling of 2-iodo-5-phenyl-oxazole with 2-pyridinone has been achieved using a copper(I) iodide catalyst in the presence of a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand and a silver benzoate (B1203000) additive. nih.govresearchgate.net This method allows for the synthesis of N-oxazolyl pyridinones, which are of interest in medicinal chemistry. researchgate.net The use of silver additives has been found to improve yields in some copper-catalyzed coupling reactions. nih.gov

Table 2: Copper-Catalyzed C-N Coupling of a this compound Derivative

| Electrophile | Nucleophile | Catalyst System | Product | Yield | Reference |

| 2-Iodo-5-phenyl-oxazole | 2-Pyridinone | CuI, 4,7-dimethoxy-1,10-phenanthroline, AgOBz | 2-(2-Oxo-pyridin-1-yl)-5-phenyl-oxazole | 63% | researchgate.net |

Palladium-Catalyzed Direct Arylation

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized organometallic reagents. beilstein-journals.orgresearchgate.net In this reaction, a C-H bond of an arene is directly coupled with an organic halide. This compound can serve as the electrophilic arylating agent in these transformations. The mechanism of direct arylation is complex and can proceed through various pathways, including a concerted metalation-deprotonation (CMD) pathway or a base-assisted deprotonation followed by reaction with the palladium catalyst. beilstein-journals.org

The direct arylation of oxazoles themselves can be regioselectively controlled at either the C2 or C5 position by tuning the reaction conditions, such as the choice of ligand and solvent. beilstein-journals.org For the arylation of other heterocycles using a halo-oxazole, 2-iodooxazoles are effective coupling partners. For example, the direct arylation of various heteroarenes with iodo(hetero)arenes can be achieved at room temperature using a palladium catalyst. chemrxiv.org In the synthesis of the trisoxazole core of Ulapualide A, a C2-protected 4-iodooxazole was used in a direct arylation step. unipi.it This highlights the utility of iodooxazoles in building complex, linked heterocyclic systems. beilstein-journals.orgunipi.it

Table 3: Palladium-Catalyzed Direct Arylation using an Iodooxazole Derivative

| Iodooxazole Derivative | Arene | Catalyst System | Product | Yield | Reference |

| C2-TIPS-protected 4-iodooxazole | Bisoxazole | Not specified | Trisoxazole core of Ulapualide A | Not specified | unipi.it |

| Ethyl oxazole-4-carboxylate | Various (hetero)aryl bromides | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 2-(Hetero)aryl-oxazole-4-carboxylates | Moderate to good | acs.org |

Note: The table includes examples of direct arylation where an iodo-oxazole is the electrophile and where the oxazole core itself is arylated, illustrating the broad utility of this reaction.

Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-catalyzed systems and can exhibit unique reactivity. princeton.edunih.gov These reactions are particularly effective for coupling with organozinc reagents (Negishi coupling) and Grignard reagents. The catalytic cycle is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. princeton.edu

A significant application involving a this compound derivative is seen in the total synthesis of enigmazole A. In this synthesis, ethyl this compound-4-carboxylate was converted to an oxazol-2-ylzinc reagent via direct insertion of zinc. mdpi.comorganic-chemistry.orgmdpi.com This organozinc species then underwent a smooth nickel- or palladium-catalyzed Negishi cross-coupling with a vinyl iodide to form a key C-C bond in the natural product, proceeding in high yield. mdpi.comorganic-chemistry.org This demonstrates the feasibility of generating a nucleophilic species from this compound for subsequent cross-coupling. Nickel catalysts have also been shown to be effective in the cross-coupling of other iodo-compounds with Grignard reagents. beilstein-journals.org

Table 4: Nickel-Catalyzed Cross-Coupling of a this compound Derivative

| This compound Derivative | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Ethyl this compound-4-carboxylate (via oxazol-2-ylzinc reagent) | Vinyl iodide | Pd(PPh₃)₄ (Negishi) | 2,4-Disubstituted oxazole | 86% | mdpi.comorganic-chemistry.org |

| Secondary alkylzinc halides | Aryl/heteroaryl iodides | Ni catalyst | Cross-coupled product | Good | nih.gov |

Note: The primary example in the table used a palladium catalyst for the Negishi coupling step, but the formation of the crucial organozinc reagent from this compound is highlighted. The second entry shows the general utility of nickel catalysts in related Negishi couplings.

Other Reactions

Reductive Dehalogenation

Reductive dehalogenation is the process of replacing a halogen atom on an organic molecule with a hydrogen atom. psu.edu This transformation can be achieved using various reducing agents. For aryl halides, common methods include the use of zinc dust in the presence of a proton source, such as aqueous ammonium (B1175870) chloride. psu.eduresearchgate.net The reaction is believed to proceed through a radical mechanism. psu.edu

While specific, detailed studies on the reductive dehalogenation of this compound are not extensively documented in the provided context, the general methodology for aryl halides is applicable. For example, reductive dehalogenation of aryl halides with zinc powder in a mixture of THF and saturated aqueous ammonium chloride at room temperature is an effective method. psu.edu This approach has been used for the dehalogenation of a variety of aryl and alkyl halides. psu.edu In a related context, unexpected deiodination has been observed in reactions involving iodooxazole derivatives, suggesting the lability of the C-I bond under certain reductive conditions. nih.gov Furthermore, the reductive debromination of tetrabromobisphenol A using zinc dust has been reported to proceed to near quantitative removal of the halogen atoms. nih.gov

Table 5: General Conditions for Reductive Dehalogenation of Aryl Halides

| Substrate | Reagents/Conditions | Product | General Yield | Reference |

| Aryl halide | Zinc powder, sat. aq. NH₄Cl, THF, room temp. | Dehalogenated arene | Generally good | psu.edu |

| Tetrabromobisphenol A | Zn dust, NaOH, NH₄HCO₂, alcohol, elevated temp. | Bisphenol A | Almost quantitative | nih.gov |

Applications of 2 Iodooxazole in Complex Molecule Synthesis

Total Synthesis of Natural Products Featuring Oxazole (B20620) Moieties

The strategic incorporation of 2-iodooxazole and its derivatives has been pivotal in the total synthesis of several biologically active natural products. The iodine atom serves as a reactive handle for forming key carbon-carbon bonds, often as a late-stage modification to a pre-formed oxazole core.

The total synthesis of Breitfussin A and B, marine alkaloids containing an indole (B1671886) and a pyrrole (B145914) linked to an oxazole core, showcases a strategic use of selective iodination. acs.orgnih.gov In this synthetic approach, a common indole-oxazole fragment is subjected to a metalation/iodination sequence to introduce iodine substituents onto the oxazole ring. acs.org The regioselectivity of this reaction is highly dependent on the temperature. acs.org

Researchers found that metalation with lithium hexamethyldisilazide (LiHMDS) at -78 °C, followed by the addition of iodine at an elevated temperature of -40 °C, predominantly yields the 2-iodo derivative. acs.org Conversely, conducting the iodination step at -78 °C favors the formation of the 4-iodo isomer. acs.org This selective generation of the this compound intermediate is a crucial step for the subsequent construction of the Breitfussin framework. acs.orgnih.gov For the synthesis of Breitfussin A, a 2,4-diiodooxazole (B1326457) precursor was utilized. acs.org

Table 1: Synthesis of Breitfussin Precursors via Selective Iodination of an Indole-Oxazole Fragment

| Product | Base | Iodination Temperature | Major Isomer Yield |

|---|---|---|---|

| This compound derivative | LiHMDS | -40 °C | 65% acs.org |

Enigmazole A is a cytotoxic marine macrolide isolated from the sponge Cinachyrella enigmatica. researchgate.netbris.ac.uk Its first total synthesis was a significant achievement, completed in 22 steps. researchgate.netnih.gov A key feature of this synthesis is the construction of the densely functionalized 2,4-disubstituted oxazole fragment. researchgate.netnih.govmdpi.com

This critical fragment was assembled using an efficient Negishi-type coupling reaction. researchgate.netmdpi.comacs.org The organozinc reagent required for this coupling was generated directly from ethyl this compound-4-carboxylate through zinc insertion. researchgate.netnih.govacs.org This reaction demonstrates a direct and effective application of a this compound derivative as a linchpin to connect the complex side chain to the oxazole core, forming the western hemisphere of Enigmazole A. researchgate.net

Table 2: Key Coupling Reaction in Enigmazole A Synthesis

| Reactant 1 | Reactant 2 | Coupling Type | Key Reagent | Product |

|---|

Phorbazoles are a group of polychlorinated heterocyclic secondary metabolites isolated from marine sponges. mdpi.com The synthesis of phorbazole B involved a strategy where iodine was used as a protecting group for the reactive 4-position of the oxazole ring. mdpi.comresearchgate.net

The synthesis commenced with a modified Van Leusen oxazole synthesis to create a 2-(p-tosyloxyphenyl)oxazole intermediate. mdpi.com This intermediate was then subjected to dilithiation using LiHMDS at -78 °C, followed by quenching with iodine. mdpi.com This one-pot reaction produced the key 2,4-diiodooxazole derivative in 79% yield, along with a smaller amount of the monoiodinated this compound (12% yield). mdpi.com The diiodinated compound was then carried forward, where the iodine at the C4 position effectively shielded it during the subsequent chlorination of the pyrrole ring, illustrating an inventive use of a this compound derivative. mdpi.com

Telomestatin (B1682999) is a potent telomerase inhibitor isolated from Streptomyces anulatus, characterized by a macrocyclic structure composed of multiple oxazole rings. caltech.eduresearchgate.net The synthesis of telomestatin and its complex poly-oxazole core has necessitated the development of iterative methods for linking oxazole units. caltech.eduresearchgate.net

One efficient, iterative two-step process for creating C2-C4' linked poly-oxazoles involves a Suzuki-Miyaura cross-coupling reaction. researchgate.net This strategy has been used to achieve the synthesis of bis-, tris-, tetrakis-, pentakis-, and hexakis-oxazoles. researchgate.net A key aspect of this methodology is the regioselective functionalization of di-halogenated oxazoles. Research has demonstrated the successful regioselective C2-alkylation of a 2,4-di-iodooxazole, highlighting the differential reactivity of the iodine atoms at the C2 and C4 positions, which is crucial for the controlled, step-wise assembly of the poly-oxazole chain. researchgate.net

Phorbazoles

As a Building Block for Functionalized Heterocycles

Beyond its role in the total synthesis of natural products, this compound is a foundational reagent for creating a variety of functionalized heterocycles. The ability to selectively introduce substituents at the C2, C4, and C5 positions through reactions involving iodo-oxazole intermediates is a powerful tool for synthetic chemists.

This compound and its derivatives are instrumental in the synthesis of disubstituted oxazoles, primarily through palladium-catalyzed cross-coupling reactions. The specific substitution pattern achieved often depends on the starting iodo-oxazole and the reaction conditions employed.

For the synthesis of 2,4-disubstituted oxazoles , 2,4-diiodooxazole has been used as a versatile starting material. scholaris.ca By carefully selecting the catalyst system, one can achieve regioselective Suzuki-Miyaura coupling. For instance, using Xantphos as a ligand can direct arylation to the C4 position, while using 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) as the ligand favors coupling at the C2 position. scholaris.ca The synthesis of the Enigmazole A core from ethyl this compound-4-carboxylate is another prime example of building a 2,4-disubstituted oxazole. researchgate.net

For creating 2,5-disubstituted oxazoles , a common strategy involves the synthesis of a this compound intermediate which is then functionalized at the 2-position. In one approach, a 5-substituted oxazole was deprotonated and treated with iodine to install the iodo-group at the C2 position. mdpi.com This 2-iodo-5-substituted oxazole was then subjected to a Stille coupling with tributyl(vinyl)tin (B143874) to yield a 2-vinyl-5-substituted oxazole, a 2,5-disubstituted product. mdpi.com Another route involved the diiodination of an oxazole-4-carboxylate, followed by a selective Sonogashira coupling at the more reactive C2 position to produce a 2-ethynyl-4-iodo-oxazole derivative, which after further steps can lead to 2,5-disubstituted systems. chemrxiv.org

Table 3: Synthesis of Disubstituted Oxazoles from this compound Derivatives

| Starting Material | Coupling Partner | Reaction Type | Substitution Pattern |

|---|---|---|---|

| 2,4-Diiodooxazole | Arylboronic acid | Suzuki-Miyaura scholaris.ca | 2,4-Disubstituted |

| Ethyl this compound-4-carboxylate | Organozinc reagent | Negishi researchgate.net | 2,4-Disubstituted |

| 5-Substituted-2-iodooxazole | Organostannane | Stille mdpi.com | 2,5-Disubstituted |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Breitfussin A |

| Breitfussin B |

| Enigmazole A |

| Phorbazole B |

| Telomestatin |

| Ethyl this compound-4-carboxylate |

| Lithium hexamethyldisilazide (LiHMDS) |

| 2,4-Diiodooxazole |

| Xantphos |

| 1,3,5-triaza-7-phosphaadamantane (PTA) |

Preparation of Ethynyl (B1212043) Oxazoles for Click Chemistry

The synthesis of ethynyl oxazoles, valuable precursors for 1,3-dipolar cycloaddition reactions (click chemistry), often utilizes this compound as a key starting material. The Sonogashira cross-coupling reaction is the primary method for this transformation, pairing the this compound with a terminal alkyne. chemrxiv.org

The process generally relies on a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine (B128534) (Et₃N). chemrxiv.org The reaction involves the coupling of this compound with a silyl-protected acetylene, such as (triisopropylsilyl)acetylene (B1226034) (TIPS-acetylene), to form a stable intermediate. Subsequent deprotection of the silyl (B83357) group yields the desired 2-ethynyl oxazole. chemrxiv.org This methodology has been successfully applied to multigram-scale synthesis. chemrxiv.org

Challenges in the synthesis include the inherent sensitivity of the oxazole ring and the stability of the halooxazole starting materials. chemrxiv.org For instance, the preparation of the parent 2-ethynyl oxazole requires high-purity intermediates and precise temperature control during the reaction sequence. chemrxiv.org These ethynyl oxazoles are highly effective in click chemistry, yielding high-purity cycloadducts in over 90% yield, which highlights their potential in medicinal and supramolecular chemistry. chemrxiv.org

Table 1: Sonogashira Coupling for 2-Ethynyl Oxazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromooxazole | TIPS-acetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-((Triisopropylsilyl)ethynyl)oxazole | - | chemrxiv.org |

Table generated based on synthetic schemes described in the literature. chemrxiv.org

Development of Polyoxazole Systems

This compound is an essential linchpin in the iterative synthesis of polyoxazole chains, which are core structural motifs in numerous marine natural products with significant biological activity. researchgate.netignited.in The C2-iodine substituent allows for regioselective functionalization, enabling the controlled, step-by-step elongation of the oxazole chain. researchgate.net

One common strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this approach, a this compound derivative is coupled with an oxazolylboronate to form a C2-C4' linked bis-oxazole unit. researchgate.netresearchgate.net This two-step iterative process, which can include a TBS-iodine exchange followed by the Suzuki-Miyaura coupling, allows for the systematic construction of bis-, tris-, tetrakis-, and even larger oligo-oxazoles. researchgate.net

In the synthesis of macrocyclic pyridyl polyoxazoles, a this compound intermediate was generated in high yield (95%) via deprotonation with LiHMDS followed by treatment with iodine. mdpi.com This intermediate was then subjected to a Stille coupling with tributyl(vinyl)tin to install a vinyl group, which was further elaborated to form the next oxazole ring in the sequence. mdpi.com Similarly, the regioselective coupling of 2,4-dihalooxazoles, often involving a Suzuki-Miyaura reaction at the more reactive C2 position followed by a Stille coupling at C4, provides a convergent route to trisoxazoles. ignited.inresearchgate.net This strategic use of this compound intermediates is crucial for building the complex polyoxazole backbones found in natural products like telomestatin and ulapualide A. ignited.in

Role in Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives are pivotal intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The reactivity of the C2-iodo group facilitates its use in key bond-forming reactions to construct scaffolds of biologically active compounds.

A significant application is in the total synthesis of cytotoxic marine natural products. In the first total synthesis of enigmazole A, a potent cytotoxic macrolide, the densely functionalized 2,4-disubstituted oxazole core was constructed using ethyl this compound-4-carboxylate as the starting synthon. bris.ac.uknih.govmdpi.com An oxazol-2-ylzinc reagent was prepared directly from the this compound via zinc insertion, which then participated in an efficient Negishi cross-coupling reaction to build a key fragment of the final molecule. bris.ac.uknih.gov This approach allowed for the preparation of multigram quantities of the necessary intermediate. bris.ac.uk

Similarly, in the total synthesis of the marine alkaloids breitfussin A and B, a common indole-oxazole fragment was selectively iodinated. acs.org By controlling the reaction temperature, either the 2-iodo derivative or the 4-iodo derivative could be obtained as the major product. The this compound intermediate was a potential precursor for breitfussin B, demonstrating the compound's utility in creating complex, biologically relevant heterocyclic systems. acs.org The use of This compound-4-carboxamide (B12973582) as a building block for bioactive molecules further underscores its importance in medicinal chemistry.

| Precursor | Target Molecule Fragment/Class | Key Reaction Type | Reference |

| Ethyl this compound-4-carboxylate | Enigmazole A (Cytotoxic Macrolide) | Negishi Coupling | bris.ac.uk, nih.gov, mdpi.com |

| Indole-oxazole | Breitfussin B (Marine Alkaloid) | Selective Iodination/Coupling | acs.org |

| This compound-4-carboxamide | Bioactive Molecules | Cross-Coupling Reactions |

Computational and Theoretical Investigations of 2 Iodooxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com For 2-iodooxazole, DFT calculations have been instrumental in identifying it as a high-fidelity and self-complementary halogen bonding moiety. acs.org

Analysis of the molecular geometry and electronic structure through DFT has revealed desirable electronic properties that make this compound a prime candidate for studying halogen bonding. mines.edu A key feature identified through these calculations is the "σ-hole," a region of positive electrostatic potential that arises on the iodine atom when it is bonded to an electronegative entity like the oxazole (B20620) ring. acs.org This anisotropic distribution of electron density is responsible for the highly directional and linear nature of the halogen bonds it forms. acs.org

Furthermore, computational calculations of Molecular Electrostatic Potentials (MEPs) have been used to rank the potential halogen bond acceptor sites within oxazole derivatives. rsc.org These studies have consistently shown that the oxazole nitrogen atom is the most favorable acceptor site, a finding that aligns with experimental observations in cocrystals. rsc.org The calculation of properties like HOMO-LUMO energies and other chemical reactivity parameters helps in predicting the molecule's behavior and stability. irjweb.com In the broader context of complex natural products containing iodo-oxazole fragments, such as breitfussin A and B, DFT has been employed to calculate ¹³C chemical shifts to help elucidate and confirm their complex structures. acs.org

Table 1: Summary of DFT-Derived Insights for this compound

| Computational Method | Investigated Property | Key Finding | Reference |

|---|---|---|---|

| DFT | Electronic Structure | Identification of this compound as a self-complementary halogen bonding moiety. | acs.org |

| DFT | Molecular Geometry | Revealed desirable electronic properties and geometry for predictable assembly. | mines.edu |

| DFT | Molecular Electrostatic Potential (MEP) | Confirmed the oxazole nitrogen as the primary halogen bond acceptor site. | rsc.org |

| DFT | σ-hole Analysis | Characterized the positive electrostatic potential on iodine, explaining bond directionality. | acs.org |

Studies on Molecular Networks and Halogen Bonding

Theoretical insights from DFT have paved the way for the practical application of this compound in crystal engineering and the construction of molecular networks. acs.orgacs.org Halogen bonding has emerged as a significant noncovalent interaction for directing supramolecular assembly due to its directionality and tunable strength, which can be comparable to or greater than that of hydrogen bonds. acs.org

The this compound moiety is particularly effective because it is self-complementary; the iodine atom acts as a halogen bond donor (via its σ-hole), while the nitrogen atom in the oxazole ring serves as an effective Lewis base or halogen bond acceptor. mines.eduacs.org This dual role allows it to assemble into predictable, halogen-bond-dominated network topologies. mines.edu

Researchers have demonstrated this principle by installing the this compound moiety onto geometrically complementary molecular cores to create "tectons," which are the fundamental building blocks of these networks. acs.org Subsequent crystallization of these tectons has successfully produced multi-dimensional molecular networks. acs.org The deliberate control of assembly through solvent conditions has allowed for the formation of one-, two-, or three-dimensional networks, showcasing the potential for designing complex supramolecular architectures. acs.org The ultimate goal of this research is the development of a new class of functional materials known as Halogen-bonded Organic Frameworks (XOFs). acs.org

Table 2: Examples of Tectons Based on this compound and Their Assemblies

| Tecton Name | Chemical Name | Resulting Assembly | Reference |

|---|---|---|---|

| BIOx | 1,4-bis(2-iodooxazol-5-yl)benzene | Crystalline, multi-dimensional halogen-bonded networks. | acs.org |

| FIOx | 1,4-bis(2-iodooxazol-5-yl)-2,3,5,6-tetrafluorobenzene | Crystalline, multi-dimensional halogen-bonded networks. | acs.org |

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | 1,4-bis(2-iodooxazol-5-yl)benzene (BIOx) | | 1,4-bis(2-iodooxazol-5-yl)-2,3,5,6-tetrafluorobenzene (FIOx) | | Breitfussin A | | Breitfussin B |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for 2-Iodooxazole

The synthesis of 2-iodooxazoles is a critical starting point for their subsequent use. While traditional methods exist, emerging research focuses on improving efficiency, substrate scope, and functional group tolerance.

A significant advancement involves the direct conversion of precursor compounds into functionalized 2-iodooxazoles. For instance, ethyl 2-aminooxazole-4-carboxylate can be transformed into ethyl this compound-4-carboxylate through diazotization followed by iodide displacement. ohiolink.edu This method provides a reliable route to a key this compound synthon on a multigram scale. ohiolink.edu Another approach involves the iodination of oxazole (B20620) precursors. Research has demonstrated that lithiation of an N-Cbz-protected aminoethyl-substituted oxazole with lithium hexamethyldisilazide (LiHMDS), followed by transmetalation with zinc chloride and subsequent treatment with iodine, can produce a this compound derivative in high yield. mdpi.com

Furthermore, temperature control during the iodination of lithiated oxazoles has been shown to influence regioselectivity. For example, iodination at -78 °C may favor the 4-iodo derivative, while raising the temperature to -40 °C before adding iodine can predominantly yield the 2-iodo isomer. acs.org In some protocols, the monoiodinated this compound is formed as a co-product during di-iodination reactions, presenting another synthetic route. acs.org The lithium diisopropylamide (LDA) mediated halogen dance reaction of 5-iodooxazoles has also been studied as a method to generate 4-iodooxazoles, showcasing the intricate possibilities of isomer interconversion. researchgate.net

Future work is expected to focus on even milder and more direct C-H activation and iodination techniques, potentially using electrocatalysis, which has shown promise for the iodination of other oxazole isomers. vulcanchem.com

Exploration of New Catalytic Transformations

The carbon-iodine bond at the C2 position of the oxazole ring is a prime site for catalytic cross-coupling reactions, enabling the construction of more complex molecular architectures. This reactivity is a cornerstone of its utility in organic synthesis.

Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura cross-coupling is a widely used transformation, allowing for the formation of carbon-carbon bonds. For example, this compound derivatives can be coupled with oxazole-4-ylboronates under microwave irradiation to generate bis-oxazoles efficiently. psu.edu This method has also been applied to synthesize 2-alkyl-substituted oxazoles by reacting 2-iodooxazoles with alkylboron reagents. researchgate.net In cases of di-iodinated oxazoles, the Suzuki coupling can exhibit high regioselectivity, preferentially reacting at the C2 position. acs.org

The Negishi cross-coupling offers another powerful tool. An oxazol-2-ylzinc reagent, formed directly from ethyl this compound-4-carboxylate via zinc insertion, undergoes efficient Negishi coupling. bris.ac.ukbldpharm.com This strategy was notably employed in the total synthesis of the marine macrolide enigmazole A. bris.ac.ukbldpharm.comacs.org

Other catalytic systems are also being explored. Sonogashira reactions have been used to functionalize iodooxazoles, and nickel- or palladium-catalyzed couplings with organozinc reagents are also effective. ohiolink.edu Copper-catalyzed C-N coupling reactions have been developed to connect 2-iodooxazoles with aromatic nitrogen heterocycles like 2-pyridinone, a transformation that was previously low-yielding. nih.gov The development of catalyst systems that can selectively functionalize dihalo-oxazoles at either position by simply changing the catalyst provides a powerful tool for creating diverse molecular libraries. acs.org

Future research will likely pursue the development of more sustainable catalytic systems using earth-abundant metals and explore novel reaction pathways that expand the range of substituents that can be introduced at the C2 position.

Applications in Advanced Materials Science

While the primary application of this compound has been as a synthetic intermediate, its unique electronic properties and ability to participate in specific non-covalent interactions are paving the way for its use in advanced materials.

One of the most promising emerging areas is the use of this compound as a "tecton," or building block, for constructing halogen-bonded organic frameworks (XOFs). acs.org The iodine atom on the electron-poor oxazole ring acts as a strong halogen bond donor, capable of forming reliable and directional interactions with halogen bond acceptors. This self-complementary nature has been exploited to assemble crystalline, multi-dimensional networks. acs.org Researchers have synthesized tectons such as 1,4-bis(2-iodooxazol-5-yl)benzene (BIOx) and its tetrafluorinated analog (FIOx), which have demonstrated the ability to form these ordered, halogen-bonded structures. acs.org These materials represent a new generation of porous solids with potential applications in gas storage, separation, and catalysis.

Furthermore, derivatives like This compound-4-carboxamide (B12973582) are being explored for their potential to be incorporated into polymers and other materials to impart specific functionalities, such as conductivity or fluorescence. The electron-withdrawing nature of the iodo-oxazole moiety can influence the electronic properties of a larger material, making it a valuable component in the design of functional organic materials. The development of organic light-emitting diodes (OLEDs) and other electronic devices often relies on materials with tailored electronic characteristics, a field where iodooxazole derivatives could make significant contributions.

Q & A

Q. What are the established synthetic routes for 2-Iodooxazole, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via halogenation of oxazole derivatives or transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts and iodinated precursors is a key method . Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. reflux), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield and purity. Optimization studies suggest that anhydrous conditions and ligand selection (e.g., DMEDA in copper-catalyzed systems) improve efficiency . Characterization via ¹H/¹³C NMR and HPLC is critical for verifying structural integrity and purity .

Q. How can researchers characterize the electronic and steric properties of this compound for reactivity studies?

Electron-deficient heterocycles like this compound are characterized using computational methods (DFT calculations for HOMO-LUMO gaps) and experimental techniques:

- Spectroscopy : IR and NMR to assess electron-withdrawing effects of the iodine substituent.

- X-ray crystallography : To determine bond lengths and angles, revealing steric hindrance .

- Cyclic voltammetry : To measure redox potentials, correlating with reactivity in cross-coupling reactions .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screening should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given oxazole’s role in ATP-mimetic inhibitors.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from:

- Ligand effects : Bidentate ligands (e.g., DMEDA) enhance copper-catalyzed pathways but may deactivate palladium .

- Substrate scope limitations : Some studies use prefunctionalized aryl boronic acids, skewing yield comparisons.

- Methodological rigor : Standardize reaction metrics (TOF, TON) and replicate conditions across studies. A meta-analysis of kinetic data is recommended .

Q. What computational strategies can predict this compound’s regioselectivity in electrophilic substitution reactions?

Density Functional Theory (DFT) simulations can model:

- Charge distribution : Iodine’s inductive effects directing electrophiles to specific positions.

- Transition state analysis : Comparing activation energies for C-4 vs. C-5 substitution pathways.

- Solvent effects : COSMO-RS models to simulate polar aprotic solvents’ role in stabilizing intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for drug discovery?

- Scaffold diversification : Introduce substituents (e.g., -NH₂, -CF₃) at C-4/C-5 positions via Sonogashira or Buchwald-Hartwig couplings.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding motifs against targets like EGFR or COX-2.

- ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools, followed by in vitro permeability (Caco-2 assays) .

Methodological Guidance

Q. How should researchers address low reproducibility in this compound synthesis protocols?

- Detailed reporting : Document exact catalyst batches, solvent drying methods, and inert atmosphere conditions.

- Control experiments : Include "no catalyst" and "no ligand" conditions to isolate variables.

- Collaborative validation : Share samples with independent labs for NMR and MS verification .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across studies?

- Meta-regression : Pool data from multiple studies to identify covariates (e.g., cell line variability).

- Bland-Altman plots : Assess agreement between assay methodologies.

- Bayesian hierarchical models : Account for heterogeneity in experimental designs .

Data Presentation Standards

- Tables : Include reaction conditions (catalyst, solvent, temperature), yields, and characterization data (e.g., NMR shifts). Cite primary sources for non-original data .

- Figures : Use schematics for reaction mechanisms or SAR trends, with source attribution for adapted images .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.